5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
“5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known for their valuable biological properties .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines . New triazolo[1,5-a]pyrimidines containing aroyl and acetyl or ester groups in the pyrimidine ring were synthesized in a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyrimidines have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains . They are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .Scientific Research Applications
Antimicrobial Activity
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class, which includes 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, has been found to have significant antibacterial and antifungal properties . This makes them potential candidates for the development of new antimicrobial agents.
Antiviral Activity
TPs have also been found to exhibit antiviral activity . This suggests that they could be used in the development of new antiviral drugs, potentially including treatments for diseases such as COVID-19 .
Antiparasitic Activity
The antiparasitic activity of TPs has been noted, making them potential candidates for the treatment of parasitic infections .
Anticancer Activity
TPs have been found to have anticancer properties . This suggests that they could be used in the development of new cancer treatments. In fact, complexes of triazolo-pyrimidines with Pt and Ru are highly active against cancer .
Neurological Disorders
Certain TPs have been found to be effective in the treatment of neurological disorders such as Alzheimer’s disease . This suggests that 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol could potentially be used in this area of medicine.
Insomnia Treatment
Some TPs have been used for the treatment of insomnia . This suggests that 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol could potentially be used in the development of new treatments for sleep disorders.
Cardiovascular Disorders
TPs have been used in the treatment of cardiovascular disorders . This suggests that 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol could potentially be used in this area of medicine.
Agriculture
TPs have received great attention in agriculture due to their remarkable biological activities in a variety of domains, such as herbicidal . This suggests that 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol could potentially be used in the development of new herbicides.
Future Directions
The potential of 1,2,4-triazolo[1,5-a]pyrimidines has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . This suggests that there is still much to explore in terms of the biological properties and potential applications of these compounds.
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidin-7-ol skeleton have shown remarkable anti-epileptic activities , suggesting that this compound may interact with targets involved in neurological signaling.
Mode of Action
Related compounds have been found to inhibit the rna polymerase pa–pb1 subunit heterodimerization of the influenza virus , suggesting a potential interaction with viral replication processes.
properties
IUPAC Name |
5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-2-3-6-4-7(13)12-8(11-6)9-5-10-12/h4-5H,2-3H2,1H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPRAIXAZRGXPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349845 |
Source
|
Record name | STK576278 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
CAS RN |
40775-87-9 |
Source
|
Record name | STK576278 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Propyl-(1,2,4)triazolo(1,5-a)pyrimidin-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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